![molecular formula C21H20N2O3 B1240487 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one](/img/structure/B1240487.png)
3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one
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Overview
Description
3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one is a member of isoindoles.
Scientific Research Applications
Reactivity in Chemical Synthesis
The compound 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one exhibits significant reactivity, making it valuable in chemical synthesis. For example, 1-ethoxyisochroman, a related compound, shows susceptibility to attack by various nucleophilic reagents, forming products like 1-alkoxyisochromans and 1-(hydroxyphenyl) isochromans, indicating potential pathways for the reactivity of similar compounds (Yamato, Ishikawa, & Kobayashi, 1980).
Enzymatic Resolution in Organic Chemistry
The compound's structural relatives, like 1-ethoxyvinyl esters, have shown efficacy in the enzymatic resolution of alcohols, suggesting potential applications in stereochemical organic synthesis (Kita, Takebe, Murata, Naka, & Akai, 2000).
Role in Isoindole Synthesis
The synthesis of isoindoles, including structures similar to 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one, has been explored. 2-Cyanobenzaldehyde reactions with alcohols, both in acidic and basic conditions, lead to various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles and 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones, showcasing the versatility of such compounds in generating diverse isoindoles (Sato, Ohmori, Kaitani, Kurosawa, Senzaki, Goto, & Saito, 1988).
Modulation of Fluorescent Properties
Compounds structurally related to 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one, like 3-hydroxychromones, exhibit solvent-dependent dual emission. This characteristic can be modulated by different substituents, indicating potential applications in molecular sensors and photophysical research (Klymchenko, Pivovarenko, Ozturk, & Demchenko, 2003).
Application in Heterocyclic Chemistry
In heterocyclic chemistry, the synthesis and characterization of similar compounds like substituted 6-ethoxyanilino-5H-benzo[a]phenothiazin-5-ones have been studied, indicating the relevance of such structures in generating novel heterocyclic compounds (Agarwal & Atal, 1983).
properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)-2-(furan-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C21H20N2O3/c1-2-25-19-12-6-5-11-18(19)22-20-16-9-3-4-10-17(16)21(24)23(20)14-15-8-7-13-26-15/h3-13,20,22H,2,14H2,1H3 |
InChI Key |
TZKNJFPPPUUFLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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